2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and their biological activity .
Vorbereitungsmethoden
The synthesis of 2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride typically involves the reaction of 4-fluoropiperidine with ethyleneamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluoropiperidin-1-yl)ethanaminehydrochloride can be compared with other piperidine derivatives such as:
- 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride
- 2-(1-Ethylpiperidin-4-yl)ethanamine
- 2-(Piperidin-1-yl)ethanamine dihydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the fluorine atom in this compound makes it unique and may contribute to its specific interactions and effects .
Eigenschaften
Molekularformel |
C7H16ClFN2 |
---|---|
Molekulargewicht |
182.67 g/mol |
IUPAC-Name |
2-(4-fluoropiperidin-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15FN2.ClH/c8-7-1-4-10(5-2-7)6-3-9;/h7H,1-6,9H2;1H |
InChI-Schlüssel |
WGIIABUGIJUJEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1F)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.